molecular formula C18H32O4 B14593865 1-Butoxy-1-oxopropan-2-YL undec-10-enoate CAS No. 61484-88-6

1-Butoxy-1-oxopropan-2-YL undec-10-enoate

Cat. No.: B14593865
CAS No.: 61484-88-6
M. Wt: 312.4 g/mol
InChI Key: PNOOZVMYMIREHA-UHFFFAOYSA-N
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Description

1-Butoxy-1-oxopropan-2-YL undec-10-enoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is a type of ester, which is formed by the reaction of an acid and an alcohol. It has a molecular formula of C16H28O4 and a molecular weight of 284.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butoxy-1-oxopropan-2-YL undec-10-enoate typically involves the esterification reaction between an appropriate acid and alcohol. One common method is the reaction of undec-10-enoic acid with 1-butoxy-1-oxopropan-2-ol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-1-oxopropan-2-YL undec-10-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually carried out under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted esters .

Scientific Research Applications

1-Butoxy-1-oxopropan-2-YL undec-10-enoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-Butoxy-1-oxopropan-2-YL undec-10-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in enzyme-catalyzed reactions or as a precursor in pharmaceutical synthesis .

Properties

CAS No.

61484-88-6

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(1-butoxy-1-oxopropan-2-yl) undec-10-enoate

InChI

InChI=1S/C18H32O4/c1-4-6-8-9-10-11-12-13-14-17(19)22-16(3)18(20)21-15-7-5-2/h4,16H,1,5-15H2,2-3H3

InChI Key

PNOOZVMYMIREHA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)OC(=O)CCCCCCCCC=C

Origin of Product

United States

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